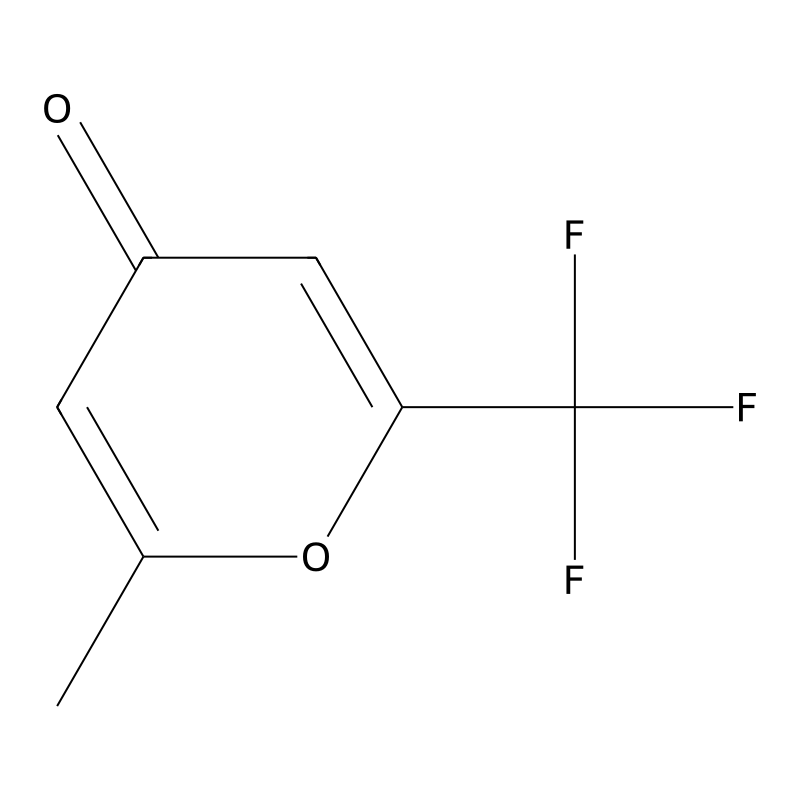

2-methyl-6-(trifluoromethyl)-4H-pyran-4-one

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-Methyl-6-(trifluoromethyl)-4H-pyran-4-one is a compound characterized by its unique molecular structure, which includes a pyran ring with both methyl and trifluoromethyl substituents. Its chemical formula is C7H5F3O2, and it has a molecular weight of 178.11 g/mol. The trifluoromethyl group is known for its strong electron-withdrawing properties, which can significantly influence the compound's reactivity and interactions in various chemical environments . This compound serves as a versatile scaffold in organic synthesis, particularly in the development of fluorinated compounds.

Potential applications based on structure

Due to the presence of a pyran-4-one core, 2-Methyl-6-(trifluoromethyl)pyran-4-one might hold potential in areas where similar compounds are used. Pyran-4-ones are known for their diverse biological activities, including antibacterial, antifungal, and anti-inflammatory properties PubChem, 2-Methyl-6-phenyl-4H-pyran-4-one: . The trifluoromethyl group can further influence these properties, potentially enhancing their potency or selectivity.

Availability of research data

Since 2-Methyl-6-(trifluoromethyl)pyran-4-one has a CAS number (204516-30-3), research on this specific compound might be available in scientific databases or patent filings that are not publicly accessible.

Further exploration might involve:

- Scientific literature databases: Searching for research articles mentioning 2-Methyl-6-(trifluoromethyl)pyran-4-one using SciFinder or other scientific databases.

- Patent filings: Investigating patent applications describing the synthesis or applications of 2-Methyl-6-(trifluoromethyl)pyran-4-one.

The chemical reactivity of 2-methyl-6-(trifluoromethyl)-4H-pyran-4-one is notable for its ability to undergo various transformations. It can participate in electrophilic aromatic substitutions due to the presence of the electron-withdrawing trifluoromethyl group, which enhances the electrophilicity of the adjacent carbon atoms in the pyran ring. Additionally, this compound can undergo nucleophilic additions and cyclization reactions, particularly when interacting with nucleophiles or under specific conditions that favor such transformations .

Key Reactions:

- Bromination: The compound can be brominated at specific positions on the pyran ring, leading to various derivatives that can be further transformed into complex structures .

- Cyclization: Under basic conditions, it can cyclize to form more complex fluorinated heterocycles, which are valuable in medicinal chemistry .

The biological activity of 2-methyl-6-(trifluoromethyl)-4H-pyran-4-one and its derivatives has been explored in various studies. The presence of the trifluoromethyl group often enhances biological activity due to increased lipophilicity and metabolic stability. Compounds containing this structure have shown potential as antimicrobial agents and in other therapeutic applications .

Potential Activities:

- Antimicrobial properties

- Activity against specific cancer cell lines

- Possible applications in anti-inflammatory treatments

Several synthetic routes have been developed for the preparation of 2-methyl-6-(trifluoromethyl)-4H-pyran-4-one. One common method involves the oxidative cyclization of specific precursors containing enediones, followed by bromination and subsequent dehydrobromination to yield the desired pyran structure .

Synthesis Overview:

- Starting Material Preparation: Synthesize 6-aryl-1,1,1-trifluorohex-5-ene-2,4-diones.

- Bromination: Perform selective bromination under controlled conditions.

- Cyclization: Induce cyclization using a base such as triethylamine in an appropriate solvent.

- Purification: Isolate the product through recrystallization or chromatography.

2-Methyl-6-(trifluoromethyl)-4H-pyran-4-one serves as a crucial building block in organic synthesis, particularly for developing fluorinated compounds with potential pharmaceutical applications. Its derivatives are utilized in synthesizing complex heterocycles that may exhibit enhanced biological activities .

Interaction studies involving 2-methyl-6-(trifluoromethyl)-4H-pyran-4-one have focused on its reactivity with various nucleophiles and electrophiles. The trifluoromethyl group significantly influences these interactions by stabilizing transition states and altering reaction pathways . Understanding these interactions is essential for predicting the compound's behavior in biological systems and its potential therapeutic effects.

Key Interaction Findings:

- Enhanced stability and reactivity due to trifluoromethyl substitution

- Potential for regioselective reactions leading to diverse product formation

Several compounds share structural similarities with 2-methyl-6-(trifluoromethyl)-4H-pyran-4-one, notably other trifluoromethylated pyrans and pyrones. These compounds exhibit varying degrees of biological activity and synthetic utility.

Similar Compounds:

- 2-Cyano-6-(trifluoromethyl)-4H-pyran-4-one - Known for its versatility as a building block.

- 2-Aryl-6-(trifluoromethyl)-4-pyrones - Exhibits significant reactivity due to aryl substitution.

- 2-(Trifluoromethyl)-4H-pyran-4-one - A simpler analog with similar reactivity patterns.

Comparison Highlights:

- Reactivity: The trifluoromethyl group enhances electrophilicity across all compounds.

- Biological Activity: Variations in substituents lead to differences in biological profiles.

- Synthesis Complexity: The synthesis of 2-methyl derivatives often requires more steps compared to simpler analogs.

Multicomponent Reaction Approaches

Aldehyde-Malononitrile-Dicarbonyl Condensations

The synthesis of 2-methyl-6-(trifluoromethyl)-4H-pyran-4-one through multicomponent reactions represents one of the most versatile and widely employed approaches in contemporary organic synthesis [1] [2] [3]. These reactions typically involve the condensation of aromatic aldehydes with malononitrile and various dicarbonyl compounds to construct the pyran-4-one framework in a single synthetic operation.

The fundamental mechanism of aldehyde-malononitrile-dicarbonyl condensations proceeds through a cascade of elementary reactions including Knoevenagel condensation, Michael addition, and intramolecular cyclization [2] [3] [4]. In the initial step, the aldehyde component undergoes Knoevenagel condensation with malononitrile to form an intermediate vinyl nitrile species [3]. This activated intermediate subsequently participates in Michael addition with the dicarbonyl component, followed by cyclization and aromatization to yield the desired pyran-4-one structure [2].

The three-component condensation of dimethyl acetonedicarboxylate, aromatic aldehydes, and malononitrile has been demonstrated to provide 4H-pyran derivatives in excellent yields when conducted under reflux conditions for optimized reaction times [3]. The reaction exhibits remarkable chemoselectivity, with the formation of 4H-pyran derivatives occurring after reflux for 15 minutes, while extended heating for 150 minutes with excess benzaldehyde affords multifunctional cyclohexanone derivatives [3].

Recent investigations have revealed that the incorporation of trifluoromethyl substituents into the pyran framework can be achieved through the utilization of specialized fluorinated precursors in these multicomponent transformations [5] [6] [7]. The synthesis of 2,6-bis-polyfluoroalkyl-4H-pyran-4-ones has been accomplished through dehydration of bis-polyfluoroalkyl-containing 1,3,5-triketones using ethyl polyphosphate as the dehydrating agent [7]. This methodology provides access to compounds bearing trifluoromethyl groups at the 6-position with yields ranging from 73% to 95% [7].

| Reaction Components | Catalyst/Conditions | Temperature | Time | Yield (%) |

|---|---|---|---|---|

| Dimethyl acetonedicarboxylate + Aromatic aldehydes + Malononitrile | No catalyst/Reflux | Reflux | 15 min | 82-90 |

| 1,3,5-Triketones + Ethyl polyphosphate | Ethyl polyphosphate | Reflux | 20-60 min | 73-95 |

| Aldehydes + Malononitrile + Dicarbonyl compounds | p-Toluenesulfonic acid | 90°C | 1.5-5 h | 82-96 |

Catalytic Systems for Cyclocondensation

The development of efficient catalytic systems for cyclocondensation reactions has significantly enhanced the accessibility and practicality of pyran-4-one synthesis [2] [8] [4]. Potassium fluoride supported on aluminum oxide (KF-Al₂O₃) has emerged as a particularly effective and recyclable basic catalyst for the multicomponent synthesis of 4H-pyran derivatives [2].

The general experimental procedure utilizing KF-Al₂O₃ involves adding the catalyst (10 mol%) to a mixture of aldehydes, malononitrile, and active methylene dicarbonyl compounds in ethanol [2]. The reaction proceeds efficiently at room temperature for 1.5-5 hours, with the catalyst being readily separated from the reaction mixture by filtration through a celite bed followed by thorough washing with ethanol [2]. The combined organics are then removed by evaporation under reduced pressure, yielding 4H-pyran derivatives in pure form after recrystallization or column chromatography [2].

Alternative catalytic systems have demonstrated remarkable efficiency in promoting these transformations under environmentally benign conditions [8] [4] [9]. Zinc(Proline)₂ complex has been investigated for the synthesis of annulated pyran derivatives, achieving excellent yields of 94% within a reaction time of 3 hours with a catalytic load of 10 mg [8]. The reaction mechanism is proposed to proceed through Knoevenagel condensation and Michael addition, followed by tautomeric cyclization and conjugation [8].

Copper-iron oxide supported on starch (CuFe₂O₄@starch) has been developed as a heterogeneous bionanocatalyst for the three-component synthesis of 4H-pyran derivatives [4]. The optimized reaction conditions employ 30 mg of catalyst in ethanol at room temperature, providing products in yields up to 96% [4]. This methodology demonstrates excellent functional group tolerance, with electron-withdrawing groups on aromatic aldehydes reacting faster than those bearing electron-donating substituents [4].

| Catalyst System | Loading | Solvent | Temperature | Time | Yield (%) |

|---|---|---|---|---|---|

| KF-Al₂O₃ | 10 mol% | Ethanol | Room temperature | 1.5-5 h | 83-96 |

| Zinc(Proline)₂ | 10 mg | Ethanol | Reflux | 3 h | 94 |

| CuFe₂O₄@starch | 30 mg | Ethanol | Room temperature | 20-50 min | 89-96 |

| Triethylamine | 20 mol% | Water | Room temperature | 5 min | 90-99 |

Transition Metal-Catalyzed Syntheses

Transition metal-catalyzed methodologies have provided access to pyran-4-one derivatives through diverse mechanistic pathways, offering complementary approaches to traditional multicomponent reactions [10] [11] [12] [13]. These catalytic systems enable the construction of pyran frameworks through metal-mediated bond formation processes that often proceed under mild conditions with high selectivity.

Rhodium-catalyzed transformations have demonstrated significant utility in the synthesis of pyran-containing heterocycles [11] [14]. The rhodium-catalyzed tandem hydroformylation and acetalization of α,ω-alkenediols provides facile access to perhydrofuro[2,3-b]furans and perhydrofuro[2,3-b]pyrans in good yields [14]. This methodology involves the initial rhodium-catalyzed hydroformylation of the alkene moiety, followed by intramolecular acetalization to form the heterocyclic ring system [14].

The rhodium-catalyzed synthesis utilizes rhodium complexes as catalysts under atmospheric carbon dioxide pressure, demonstrating the potential for incorporating carbon dioxide as a building block in pyran synthesis [10]. The mechanism involves initial coordination of the alkyne substrate to the rhodium center, followed by carbon dioxide insertion and subsequent cyclization to form the pyran ring [10]. This approach offers advantages in terms of atom economy and the utilization of readily available carbon dioxide as a feedstock [10].

Palladium-catalyzed oxidative cyclizations have been extensively investigated for the synthesis of dihydropyranones and related heterocycles [12]. The palladium(II)-mediated oxidative cyclization of β-hydroxyenones provides 2,3,6-trisubstituted syn- and anti-dihydropyranones in good yields [12]. The transformation exhibits both chemo- and regioselectivity, with α,β-dihydroxyenones yielding exclusively five-membered furan-3(2H)-one derivatives [12].

Gold-catalyzed methodologies have emerged as powerful tools for the construction of pyran derivatives through cycloisomerization reactions [13]. The gold-catalyzed oxidative cycloalkoxylation of alkynes in the presence of pyridine N-oxide provides access to isochroman-4-one and 2H-pyran-3(6H)-one derivatives under mild conditions [13]. This methodology proceeds with high functional group compatibility and exhibits excellent regioselectivity [13].

| Metal Catalyst | Substrate Type | Reaction Conditions | Product Type | Yield (%) |

|---|---|---|---|---|

| Rhodium complexes | α,ω-Alkenediols | Atmospheric CO₂, 80°C | Perhydrofuro[2,3-b]pyrans | Good yields |

| Palladium(II) | β-Hydroxyenones | Dioxane:water (10:1), 90°C | 2,3,6-Trisubstituted dihydropyranones | Good yields |

| Gold catalysts | Alkynes + Pyridine N-oxide | Mild conditions | 2H-Pyran-3(6H)-ones | Variable |

| Copper catalysts | Allenynes + cis-Diazenes | Temperature-controlled | Polycyclic N-heterocycles | Variable |

Solvent and Temperature Optimization Strategies

The optimization of reaction solvents and temperature conditions plays a crucial role in maximizing the efficiency and selectivity of pyran-4-one synthesis [15] [16] [17] [9]. Systematic investigation of these parameters has revealed significant effects on reaction outcomes, product yields, and the environmental impact of synthetic procedures.

Solvent selection has a profound impact on the efficiency of pyran-4-one synthesis, with protic solvents generally favoring cyclization reactions over alternative pathways [4] [9]. Ethanol has emerged as the most frequently employed solvent due to its ability to dissolve both organic reactants and promote the necessary acid-base interactions for cyclization [4] [9]. Water has gained increasing attention as an environmentally benign alternative, with several methodologies demonstrating excellent performance in aqueous media [9].

The investigation of solvent effects in choline chloride-based deep eutectic solvents has revealed significant advantages for electrochemical synthesis of tetrahydrobenzo[b]pyran derivatives [15]. These green solvents promote three-component synthesis under mild conditions, yielding pyrans in high purity and excellent yields with shorter reaction times compared to conventional organic solvents [15].

Temperature optimization studies have established that moderate heating in the range of 80-120°C provides optimal conditions for most pyran-4-one syntheses [16] [4] [17]. The solvent-free and catalyst-free reaction at 110°C has emerged as optimized conditions for several synthetic protocols, providing maximum yields within short time periods [16]. Temperatures above 130°C often lead to decreased yields due to product decomposition and increased side reactions [16].

The development of room temperature methodologies has attracted significant attention due to their energy efficiency and operational simplicity [4] [9]. Ultrasound-assisted synthesis in ethanol-water mixtures (1:1 volume ratio) at room temperature provides excellent yields (90-99%) of pyran derivatives within 5 minutes [9]. This methodology combines the benefits of mild conditions with rapid reaction kinetics enabled by ultrasonic activation [9].

| Solvent System | Temperature | Time | Yield (%) | Environmental Score |

|---|---|---|---|---|

| Ethanol | Reflux (78°C) | 1-5 h | 82-96 | Good |

| Water | Room temperature | 5 min | 90-99 | Excellent |

| Solvent-free | 110°C | 30-45 min | 87-91 | Excellent |

| Deep eutectic solvents | 80°C | 13 min | 96 | Excellent |

| Ethanol:Water (1:1) | Room temperature | 5 min | 90-99 | Excellent |

Microwave-assisted synthesis has revolutionized temperature optimization strategies by enabling rapid and uniform heating [18] [19]. The solvent-free microwave-assisted one-pot synthesis of symmetrical 4H-pyran-4-ones in the presence of polyphosphoric acid or diphosphorous pentoxide represents a simple, fast, and efficient procedure [18] [19]. Various 4H-pyran-4-ones can be prepared using this green protocol with significantly reduced reaction times compared to conventional heating methods [18] [19].

Comparative Analysis of Synthetic Routes

A comprehensive evaluation of synthetic methodologies for 2-methyl-6-(trifluoromethyl)-4H-pyran-4-one reveals distinct advantages and limitations associated with each approach [16] [17] [20] [21]. The selection of an optimal synthetic route depends on multiple factors including yield, reaction time, environmental impact, scalability, and economic considerations.

Traditional multicomponent reactions utilizing conventional heating methods provide reliable access to pyran-4-one derivatives with good to excellent yields [2] [3] [4]. These methodologies benefit from simple procedures, readily available starting materials, and well-established reaction conditions [2] [3]. However, they typically require extended reaction times (1.5-5 hours) and the use of organic solvents, which may limit their environmental acceptability [2] [3].

Mechanochemical ball milling has emerged as a superior approach in terms of environmental sustainability and energy efficiency [20] [21] [22]. The solvent-free mechanochemical multicomponent preparation of 4H-pyrans using amine-functionalized metal-organic frameworks as heterogeneous catalysts achieves good to excellent yields at room temperature within 5-20 minutes [20] [22]. This methodology eliminates the need for organic solvents and provides easy catalyst recovery and reuse [20] [22].

Microwave-assisted synthesis offers significant advantages in terms of reaction rate and energy efficiency [18] [19]. The microwave-assisted one-pot synthesis of symmetrical 4H-pyran-4-ones proceeds rapidly under solvent-free conditions, achieving high yields within minutes rather than hours [18] [19]. However, this approach requires specialized microwave equipment and may be limited in terms of scalability for industrial applications [18] [19].

Ultrasound-assisted methodologies combine the benefits of mild reaction conditions with excellent yields and rapid reaction kinetics [9] [23]. The ultrasound-assisted synthesis in ethanol-water mixtures provides 90-99% yields within 5 minutes at room temperature [9] [23]. This approach demonstrates excellent atom economy (95%) and carbon efficiency (100%), making it attractive for sustainable synthesis [23].

| Synthetic Route | Yield (%) | Time | Temperature | Environmental Score | Scalability |

|---|---|---|---|---|---|

| Traditional heating | 82-96 | 1.5-5 h | 78-120°C | Moderate | Good |

| Mechanochemical | 85-95 | 5-20 min | Room temperature | Excellent | Good |

| Microwave-assisted | 90-98 | 2-10 min | Variable | Good | Limited |

| Ultrasound-assisted | 90-99 | 5 min | Room temperature | Excellent | Moderate |

| Transition metal-catalyzed | Variable | Variable | Mild | Moderate | Moderate |

The economic analysis reveals that mechanochemical and ultrasound-assisted methodologies offer the most favorable cost profiles due to their minimal energy requirements and elimination of organic solvents [20] [23] [22]. Transition metal-catalyzed approaches, while offering high selectivity and mild conditions, may be limited by the cost and availability of precious metal catalysts [11] [12] [13].

The scalability assessment indicates that traditional heating methods and mechanochemical approaches are most suitable for large-scale production [20] [21]. Microwave-assisted synthesis, while highly efficient for laboratory-scale preparations, faces limitations in scaling up due to penetration depth constraints and equipment costs [18] [19].